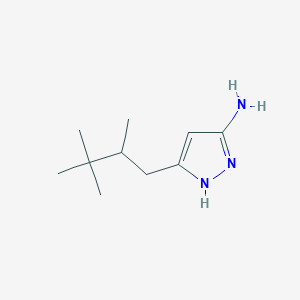![molecular formula C12H18N2O4 B1528784 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 1379870-15-1](/img/structure/B1528784.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid (TBPCAP) is a carboxylic acid that has a wide range of scientific applications. TBPCAP is a versatile compound that can be used in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Biochemistry: Peptide Synthesis
In biochemistry, this compound is utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function during the synthesis process . This allows for the selective formation of peptide bonds without unwanted side reactions. The Boc group can be removed under mild acidic conditions, making it a versatile tool for synthesizing complex peptides.
Pharmacology: Drug Development
In pharmacology, the Boc-protected amino acids are key intermediates in the development of new drugs . They are used to create diverse peptide-based pharmaceuticals with potential therapeutic applications, ranging from cancer treatment to metabolic disorders. The ability to incorporate and then remove the Boc group aids in the precise design of drug molecules.
Organic Synthesis: Chiral Building Blocks
The compound’s structure includes a chiral center, making it valuable in organic synthesis as a chiral building block . It can be used to introduce chirality into synthetic pathways, which is crucial for creating enantiomerically pure substances, often required for the efficacy and safety of pharmaceutical agents.
Medicinal Chemistry: Protease Inhibitors
In medicinal chemistry, derivatives of this compound can act as protease inhibitors . These inhibitors are essential in designing drugs that can interfere with the life cycle of viruses, including HIV and Hepatitis C, by blocking the enzymes necessary for their replication.
Chemical Engineering: Process Optimization
In chemical engineering, this compound’s derivatives can be used to optimize chemical processes . For example, the Boc group’s stability under various conditions allows for its use in large-scale syntheses where conditions can be rigorously controlled, enhancing yield and purity.
Material Science: Polymer Synthesis
The tert-butoxycarbonyl group is also significant in material science, particularly in polymer synthesis . It can be used to protect amine groups on monomers, which can then be polymerized to form novel materials with a range of mechanical and chemical properties.
Analytical Chemistry: Standardization
In analytical chemistry, this compound can serve as a standard for calibrating instruments . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensuring accurate analytical measurements.
Environmental Science: Pollutant Detection
Lastly, in environmental science, derivatives of this compound could be employed in the detection of pollutants . The specific interactions between the compound’s functional groups and various contaminants can be utilized to develop sensitive assays for environmental monitoring.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-8-5-4-6-13-8/h4-6,9,13H,7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYMGOPRJXSNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
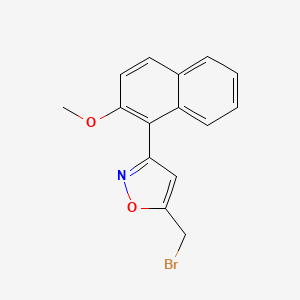
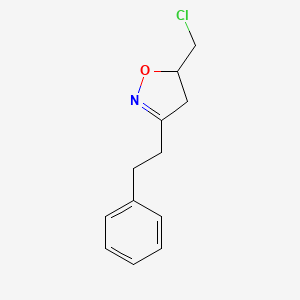
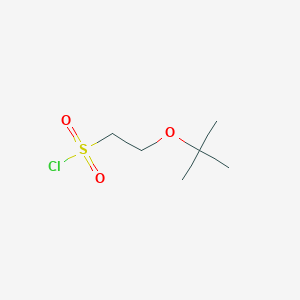
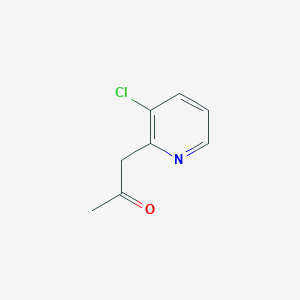
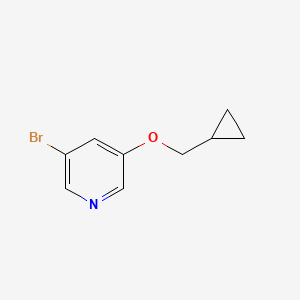
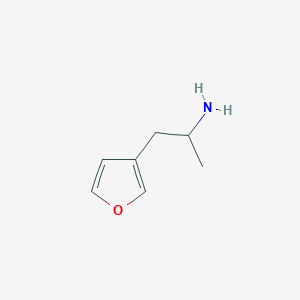

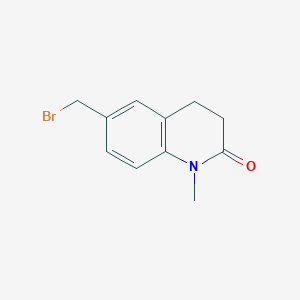

![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
